

# Solubility of 2-Methyl-5-nitrobenzaldehyde in organic solvents

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## Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzaldehyde

Cat. No.: B103683

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An In-Depth Technical Guide to the Solubility of **2-Methyl-5-nitrobenzaldehyde** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Methyl-5-nitrobenzaldehyde** is an aromatic aldehyde with a molecular structure that lends itself to a variety of applications in organic synthesis, including the development of novel pharmaceutical compounds and other specialty chemicals. The solubility of this compound in organic solvents is a critical physicochemical property that governs its utility in reaction chemistry, purification processes such as crystallization, and formulation development. A comprehensive understanding of its solubility profile allows for the rational selection of solvents, which can significantly impact reaction rates, yields, and the purity of the final product. This guide provides a detailed examination of the factors influencing the solubility of **2-methyl-5-nitrobenzaldehyde** and outlines a robust experimental protocol for its quantitative determination.

## Physicochemical Properties of 2-Methyl-5-nitrobenzaldehyde

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The presence of a polar aldehyde group and a highly polar nitro group, contrasted

with a nonpolar methyl group and the aromatic ring, results in a molecule with a moderate overall polarity. These features dictate its interactions with various organic solvents.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	165.15 g/mol	[1]
Appearance	Solid	
Melting Point	50-60 °C	
Boiling Point	296.4 °C at 760 mmHg	
CAS Number	16634-91-6	[1][2]

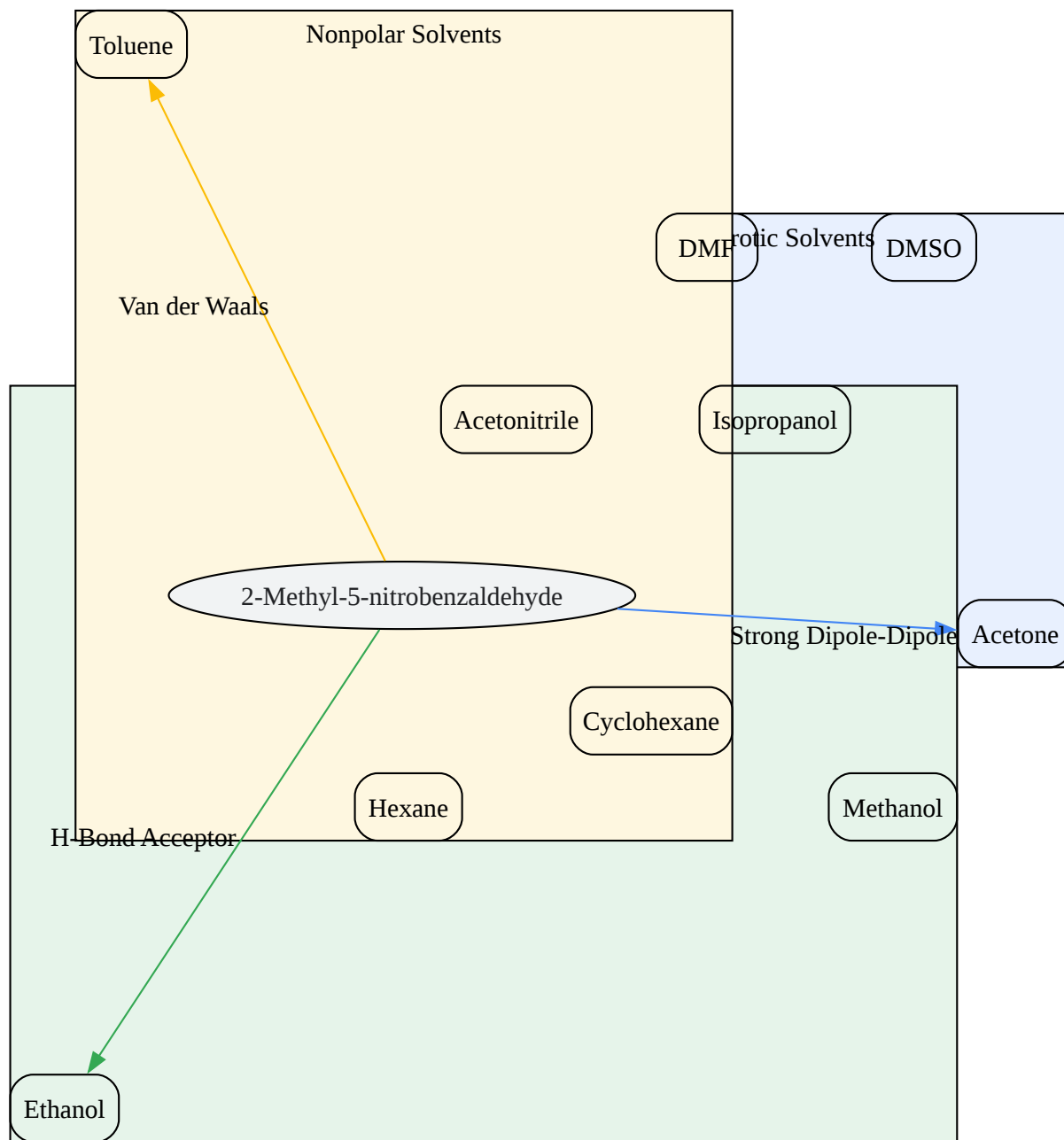
## Theoretical Framework for Solubility

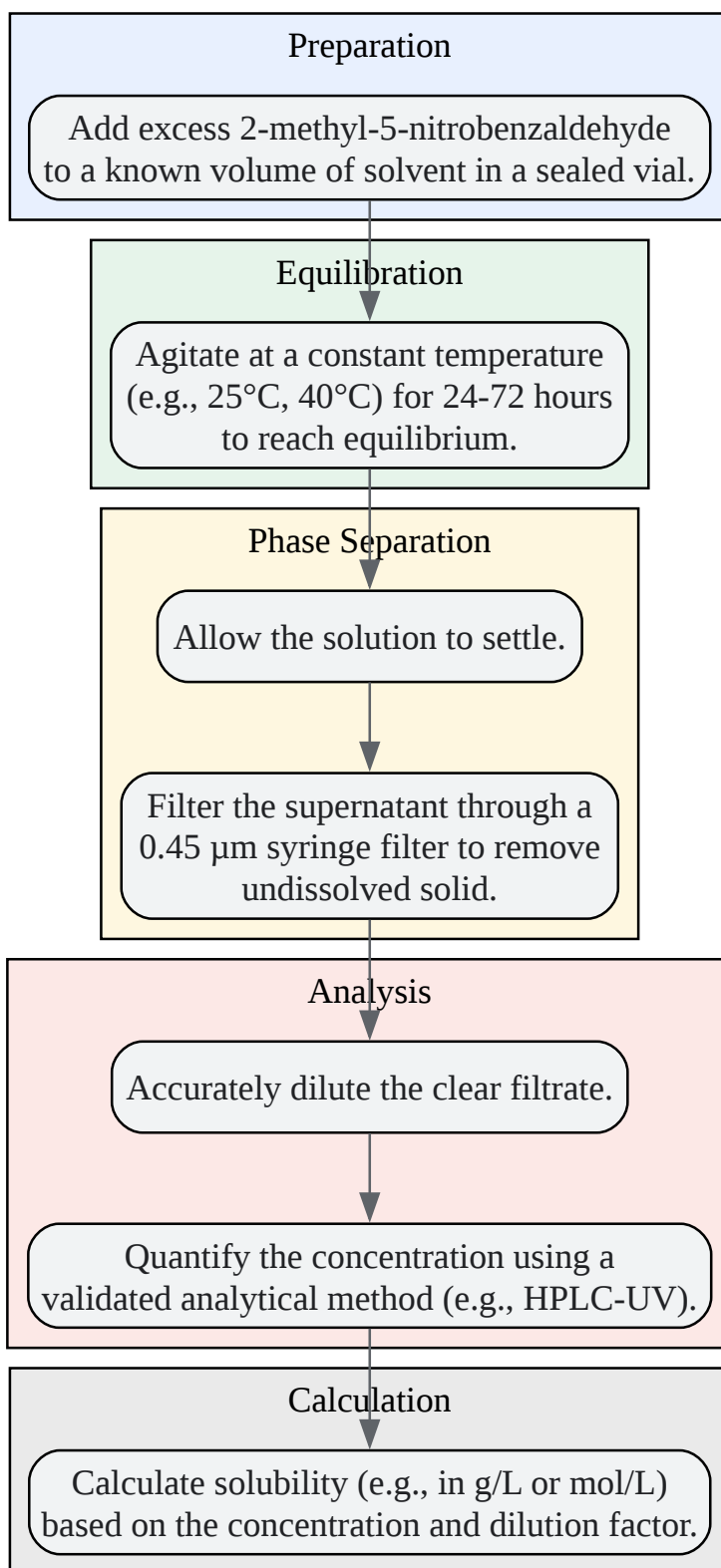
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent.[3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For **2-methyl-5-nitrobenzaldehyde**, the key intermolecular interactions at play are:

- **Dipole-Dipole Interactions:** The polar aldehyde (-CHO) and nitro (-NO<sub>2</sub>) groups create significant dipole moments within the molecule, enabling strong interactions with polar solvents such as acetone and ethyl acetate.
- **Hydrogen Bonding:** While **2-methyl-5-nitrobenzaldehyde** does not possess a hydrogen bond donor, the oxygen atoms in the aldehyde and nitro groups can act as hydrogen bond acceptors. This allows for interactions with protic solvents like alcohols.
- **Van der Waals Forces (London Dispersion Forces):** The aromatic ring and the methyl group contribute to nonpolar character, allowing for solubility in less polar solvents through these weaker, yet significant, forces.

Based on these characteristics, it can be predicted that **2-methyl-5-nitrobenzaldehyde** will exhibit greater solubility in polar aprotic solvents that can engage in dipole-dipole interactions,

and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.





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## Sources

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- 3. chem.ws [chem.ws]
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